molecular formula C11H11ClN2O4S B033532 7-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide CAS No. 101064-00-0

7-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide

Cat. No. B033532
CAS RN: 101064-00-0
M. Wt: 302.73 g/mol
InChI Key: MTTBCWINJYETTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, commonly known as Chlorothiazide, is a thiazide diuretic drug used to treat hypertension and edema. It was first synthesized in 1957 and has since been widely used in medical practice.

Mechanism Of Action

Chlorothiazide works by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This results in increased excretion of sodium and water, leading to a decrease in blood volume and subsequently, blood pressure. Chlorothiazide also increases the excretion of potassium and bicarbonate ions.
Biochemical and Physiological Effects:
Chlorothiazide has been shown to decrease plasma volume, cardiac output, and peripheral resistance. It also increases urine output and decreases urine osmolality. Chlorothiazide has been found to have a mild effect on glucose metabolism, with some studies suggesting it may increase insulin sensitivity.

Advantages And Limitations For Lab Experiments

Chlorothiazide is widely used in animal studies to induce hypertension and edema. It is also used as a positive control in experiments testing the efficacy of new diuretic drugs. However, Chlorothiazide has some limitations in lab experiments, including its short half-life and potential for inducing hypokalemia.

Future Directions

There are several potential future directions for research on Chlorothiazide. One area of interest is its potential use in treating diabetes insipidus. Another area of research is the development of new thiazide diuretics with improved efficacy and fewer side effects. Additionally, there is ongoing research on the role of Chlorothiazide in the treatment of heart failure and other cardiovascular diseases.

Synthesis Methods

Chlorothiazide is synthesized by the reaction of 2-amino-5-chlorobenzenesulfonamide with chloroacetyl chloride in the presence of a base. The resulting product is then reacted with succinic anhydride to form 7-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide.

Scientific Research Applications

Chlorothiazide has been extensively studied for its therapeutic effects on hypertension and edema. It has been shown to decrease blood pressure by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys. Chlorothiazide has also been studied for its potential use in treating diabetes insipidus, a condition characterized by excessive thirst and urine output.

properties

CAS RN

101064-00-0

Product Name

7-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide

Molecular Formula

C11H11ClN2O4S

Molecular Weight

302.73 g/mol

IUPAC Name

4-(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid

InChI

InChI=1S/C11H11ClN2O4S/c12-7-4-5-8-9(6-7)19(17,18)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16)

InChI Key

MTTBCWINJYETTF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)CCCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)CCCC(=O)O

Origin of Product

United States

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